molecular formula C16H14F3NO4S B1351049 3-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic Acid CAS No. 250714-63-7

3-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic Acid

Cat. No.: B1351049
CAS No.: 250714-63-7
M. Wt: 373.3 g/mol
InChI Key: JFDJLMGVJXHLOF-UHFFFAOYSA-N
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Description

3-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid is an organic compound that features a sulfonylamino group attached to a propanoic acid backbone. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride: The reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.

    Coupling with phenylacetic acid: The sulfonamide intermediate is then coupled with phenylacetic acid under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives.

Scientific Research Applications

3-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the sulfonylamino group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(trifluoromethyl)phenyl]propanoic acid
  • 3-(3-(trifluoromethyl)phenyl)propanoic acid
  • 2-[3-(trifluoromethyl)phenyl]propanoic acid

Uniqueness

Compared to similar compounds, 3-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid is unique due to the presence of both the sulfonylamino and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO4S/c17-16(18,19)12-7-4-8-13(10-12)25(23,24)20-14(15(21)22)9-11-5-2-1-3-6-11/h1-8,10,14,20H,9H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDJLMGVJXHLOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380081
Record name N-[3-(Trifluoromethyl)benzene-1-sulfonyl]phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250714-63-7
Record name N-[3-(Trifluoromethyl)benzene-1-sulfonyl]phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 250714-63-7
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